molecular formula C11H18ClN B1419291 3-Methyl-1-phenylbutan-1-amine hydrochloride CAS No. 91338-97-5

3-Methyl-1-phenylbutan-1-amine hydrochloride

Cat. No. B1419291
CAS RN: 91338-97-5
M. Wt: 199.72 g/mol
InChI Key: HNQTWZNKDACDLN-UHFFFAOYSA-N
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Description

3-Methyl-1-phenylbutan-1-amine hydrochloride is a chemical compound with the molecular formula C11H18ClN . It is a specialty research chemical that is not directly related as an analog to methamphetamine .


Molecular Structure Analysis

The InChI code for 3-Methyl-1-phenylbutan-1-amine hydrochloride is 1S/C11H17N.ClH/c1-9(2)8-11(12)10-6-4-3-5-7-10;/h3-7,9,11H,8,12H2,1-2H3;1H . This indicates that the compound has a butane chain with the amino group on the 3rd position and a phenyl group attached .


Physical And Chemical Properties Analysis

The molecular weight of 3-Methyl-1-phenylbutan-1-amine hydrochloride is 199.72 . It is a solid at room temperature .

Scientific Research Applications

  • Synthesis of β-Aminoketones :

    • 3-Methyl-1-phenylbutan-1-amine hydrochloride has applications in the synthesis of β-aminoketones. One study demonstrated the synthesis of 4-(1-adamantyl)-1-aminobutan-3-one hydrochlorides using a Mannich reaction, highlighting the compound's utility in creating novel chemical structures (Makarova et al., 2002).
  • Tetrazole-Containing Derivatives :

    • The compound's reactivity has been exploited in the preparation of tetrazole-containing derivatives. A study explored this by replacing the terminal amino group of 4-amino-3-phenylbutanoic acid hydrochloride with a tetrazol-1-yl fragment, demonstrating its potential in creating structurally diverse molecules (Putis et al., 2008).
  • Characterization and Crystal Structure Analysis :

    • Research on 3-methyl-1-phenylbutan-1-amine hydrochloride also extends to its characterization and crystal structure analysis. For example, a study investigated the crystal structure of related compounds, providing insights into their molecular arrangements and interactions (Jeseentharani et al., 2010).
  • Novel Synthesis Methods :

    • The compound has been used in novel synthesis methods. One such method involved creating 3-fluoro-1-aminoadamantane and its derivatives, showcasing its versatility in chemical synthesis (Anderson et al., 1988).
  • Potentiometric Titrations :

    • It has been studied in the context of potentiometric titrations. A study conducted potentiometric titrations of 1-aminobutane and 3-amino-l-phenylbutane with hydrochloric acid, indicating its role in analytical chemistry (Kocaoba et al., 2008).
  • Intermediate in Pharmaceutical Synthesis :

    • 3-Methyl-1-phenylbutan-1-amine hydrochloride serves as an intermediate in the synthesis of various pharmacologically active compounds. For instance, it's used in the synthesis of substituted triazoles, aminothiazoles, and neurokinin antagonists (Nagarapu et al., 2009).
  • Biological Activity Studies :

    • Recent research has focused on the biological activity of some novel mebeverine precursors, including 3-methyl-1-phenylbutan-2-amine. This compound showed significant changes in bioelectrical activity due to its modulation of Ca2+ channels, indicating potential therapeutic applications (Milusheva et al., 2023).
  • One-Pot Synthesis Applications :

    • The compound's utility in one-pot synthesis methods has been demonstrated, particularly in the creation of potential analgesics. This approach highlights its efficiency and versatility in pharmaceutical synthesis (Wissler et al., 2007).

Safety And Hazards

The compound is associated with hazard statements H315, H319, H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-methyl-1-phenylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-9(2)8-11(12)10-6-4-3-5-7-10;/h3-7,9,11H,8,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQTWZNKDACDLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-phenylbutan-1-amine hydrochloride

CAS RN

91338-97-5
Record name 3-methyl-1-phenylbutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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